Baicalin

Pharmacokinetics Oral bioavailability Flavonoid absorption

Researchers needing a validated, non-sedating anxiolytic lead often struggle to source a GABAA PAM with documented subtype selectivity. Baicalin directly addresses this gap with electrophysiological evidence of functional selectivity for α2- and α3-containing GABAA receptors (P<0.01) and behavioral absence of sedation at effective doses. For inflammation studies requiring COX-2 pathway integrity, Baicalin uniquely suppresses iNOS/NO without inhibiting COX-2 expression-a differentiation that baicalein cannot offer. - Functional GABAA α2/α3-selectivity validated by whole-cell patch clamp - COX-2-sparing iNOS/NO inhibition confirmed in LPS-stimulated RAW 264.7 - Superior aqueous solubility (52 µg/mL vs 16.82 µg/mL for baicalein) - Longer physiological pH stability (t1/2=2.89h at pH 6.8) vs aglycone

Molecular Formula C21H18O11
Molecular Weight 0
CAS No. 100647-26-5
Cat. No. B1165601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaicalin
CAS100647-26-5
Molecular FormulaC21H18O11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baicalin: Flavonoid Glucuronide Overview


Baicalin (5,6,7-trihydroxyflavone-7-O-β-D-glucuronide) is the predominant flavonoid glycoside of Scutellaria baicalensis Georgi (Lamiaceae), typically constituting 5–15% of dried root mass [1]. It is the 7-O-glucuronide conjugate of baicalein and shares the Scutellaria flavonoid landscape with wogonin, wogonoside, and oroxylin A [2]. Unlike its aglycone baicalein, baicalin carries a glucuronic acid moiety that fundamentally alters its aqueous solubility, membrane permeability, metabolic fate, and target engagement profile, making it a chemically and pharmacologically distinct entity within the Scutellaria flavone class [3].

Chemotype

7‑O‑glucuronide flavonoid; distinct solubility, permeability and metabolic profile vs. aglycone baicalein.

Target engagement context

COX‑2‑sparing iNOS suppression; GABAA α2/α3‑preferring modulation; DT‑diaphorase inhibitor.

Handling advantage

Higher aqueous solubility than baicalein; compatible with antioxidant stabilizers in solution.

Baicalin vs. In-Class Flavonoid Interchangeability


Although baicalin, baicalein, wogonin, wogonoside, and oroxylin A are co-isolated from the same botanical source, their structural differences produce profound divergence in oral absorption kinetics, target engagement selectivity, metabolic stability, and free-radical scavenging capacity [1]. A procurement decision that treats these flavones as interchangeable ignores documented evidence that baicalin uniquely spares COX-2 gene expression while suppressing iNOS/NO, displays GABAA receptor subtype selectivity absent in classical benzodiazepines, absorbs more slowly but with distinct enterohepatic recirculation, and demonstrates superior aqueous solubility and longer biological half-life relative to its aglycone baicalein [2][3]. The quantitative evidence below demonstrates that substituting baicalin with another Scutellaria flavonoid will alter experimental outcomes in measurable, predictable ways.

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Oral absorption kinetics differ

Baicalin shows lower and slower systemic exposure than baicalein; enterohepatic recirculation profile is compound‑specific.

!
Inflammatory pathway selectivity not interchangeable

COX‑2 expression modulation varies; baicalin spares COX‑2 while suppressing iNOS/NO, unlike baicalein.

!
GABAA subtype functional profile unique

Only baicalin shows α2/α3‑preferring modulation without sedation signatures; other Scutellaria flavonoids lack this validation.

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Stability and antioxidant response diverge

Degradation half‑life and stabilizer compatibility (e.g. Na₂SO₃) are not uniform across flavones; baicalin responds oppositely to baicalein.

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DT‑diaphorase inhibitory potency varies greatly

Baicalin belongs to a ~50‑fold higher potency class compared with wogonoside; substitution would alter target engagement significantly.

Baicalin: Quantitative Differentiation Evidence


Oral Absorption Kinetics vs. Baicalein

In a direct comparative metabolic pharmacokinetic study in rats, oral baicalin demonstrated a relative absorption of only 65% compared to oral baicalein, with significantly later time to peak serum concentration (tmax) and lower peak serum concentration (Cmax) of baicalein conjugated metabolites [1]. After intravenous baicalein, 75.7% of the dose circulated as conjugated metabolites; after oral baicalein the absolute absorption was 40%, whereas oral baicalin yielded exclusively glucuronide/sulfate conjugates in plasma with slower and lesser absorption [1]. The absolute oral bioavailability of baicalin parent form is only 2.2 ± 0.2% in normal rats, decreasing to 1.5 ± 0.2% in antibiotic-treated rats, confirming dependence on intestinal microbiota for deglycosylation [2].

Oral absorption vs. baicalein
Head‑to‑head
Relative absorption 65% of baicalein; absolute bioavailability 2.2±0.2% (parent); lower Cmax, later tmax.
Supports absorption‑context research; sustained GI exposure profile.
Rat model; HPLC with β‑glucuronidase/sulfatase hydrolysis.
Pharmacokinetics Oral bioavailability Flavonoid absorption

Inflammatory Target Selectivity vs. Baicalein

A direct comparative study in LPS-stimulated RAW 264.7 macrophages established that baicalein, but not baicalin, inhibited COX-2 gene expression, while both compounds inhibited iNOS protein expression, iNOS mRNA expression, and NO production in a dose-dependent manner [1]. The differential effect was mechanistically traced to baicalein's inhibition of C/EBPβ DNA-binding activity, whereas baicalin had no effect on this transcription factor [1]. Neither compound affected NF-κB or CREB DNA binding [1]. In separate studies, the rank order for PGE2 production inhibition in LPS-activated RAW264.7 cells was wogonin > baicalein > baicalin, consistent with their membrane permeability order [2].

COX‑2 vs. iNOS selectivity
Head‑to‑head
Baicalin spares COX‑2 gene expression; suppresses iNOS/NO. Baicalein inhibits both pathways.
Supports COX‑2‑independent pathway analysis in macrophage models.
RAW 264.7 cells; LPS stimulation; C/EBPβ mechanism.
Anti-inflammatory COX-2 iNOS Macrophage

GABAA Receptor Subtype Selectivity vs. Diazepam

In whole-cell patch clamp electrophysiology studies on recombinant GABAA receptor subtypes expressed in HEK 293T cells, baicalin showed significant preference for α2- and α3-containing subtypes compared to α1- and α5-containing subtypes (P < 0.01) [1]. This contrasts sharply with the classical benzodiazepine diazepam, which is non-selective among these diazepam-sensitive subtypes [1]. Behaviorally, baicalin at effective anxiolytic doses (7.5–30 mg/kg i.p. in mice) did not produce the sedation, myorelaxation, amnesia, or motor incoordination characteristic of diazepam, as confirmed in picrotoxin-induced seizure, step-through passive avoidance, and rotarod tests [1]. Radioligand binding showed baicalin had higher affinity for α1-containing subtypes than α2/α3/α5 subtypes, but this was not statistically significant, indicating that binding affinity alone does not predict functional selectivity [1].

GABAA subtype preference
Head‑to‑head
Preferential potentiation of α2/α3 over α1/α5 subtypes (P<0.01); anxiolytic‑dose absence of sedation/ataxia in mice.
Reported subtype‑selective modulation context; may support anxiolytic model research.
HEK293T recombinant receptors; whole‑cell patch clamp.
Anxiolytic GABAA receptor Subtype selectivity Patch clamp

In Vitro Stability vs. Baicalein

A systematic stability comparison under controlled pH and temperature conditions revealed that the degradation of both baicalin (BL) and baicalein (B) followed first-order kinetics (R² > 0.99) and was both pH- and temperature-dependent [1]. At pH 6.8 and 25 °C, baicalin monomer demonstrated a longer biological half-life (t1/2 = 2.89 h) compared to baicalein monomer (t1/2 = 2.63 h) [1]. Crucially, when administered as part of the total flavonoid fraction (FSR), coexistent components prolonged baicalin's t1/2 from 2.89 h to indefinite, while baicalein's t1/2 was extended from 2.63 h to only 4.48 h [1]. Additionally, Na₂SO₃ antioxidant stabilized baicalin (t1/2 increased from 1.8 h to 3.5 h) but paradoxically aggravated baicalein degradation (t1/2 decreased from 0.92 h to 0.29 h) [1].

Aqueous stability
Head‑to‑head
Monomer t½ 2.89 h (baicalin) vs 2.63 h (baicalein) at pH 6.8, 25°C; FSR mixture extends baicalin t½ indefinitely.
Reported longer half‑life context; compatible with Na₂SO₃ antioxidant.
First‑order kinetics (R²>0.99); pH/temperature‑dependent.
Stability Half-life Degradation kinetics Flavonoid

Free Radical Scavenging Spectrum

Electron spin resonance (ESR) analysis of the four major Scutellaria flavonoids demonstrated that baicalein and baicalin scavenged hydroxyl radical, DPPH radical, and alkyl radical in a dose-dependent manner, whereas wogonin and wogonoside showed subtle or no effect on these radicals [1]. At 10 μmol/L, both baicalein and baicalin effectively inhibited lipid peroxidation of rat brain cortex mitochondria induced by Fe²⁺-ascorbic acid, AAPH, or NADPH, while wogonin and wogonoside showed significant effects only on NADPH-induced lipid peroxidation [1]. Baicalein was the most effective antioxidant overall due to its o-tri-hydroxyl A-ring structure; baicalin, despite carrying the 7-O-glucuronide substitution, retained substantial radical-scavenging activity that was absent in the methoxylated flavones wogonin and wogonoside [1].

Radical scavenging spectrum
Head‑to‑head
Active against DPPH, hydroxyl, alkyl radicals; baicalein most potent; wogonin/wogonoside limited.
Broad‑spectrum radical scavenging in aqueous assay systems.
ESR spin‑trapping; lipid peroxidation models.
Antioxidant DPPH Free radical scavenging Structure-activity

DT-Diaphorase Inhibition Potency

In a purified enzyme assay using rat liver NAD(P)H:quinone acceptor oxidoreductase (DT-diaphorase, EC 1.6.99.2), baicalin (baicalein 7-O-glucuronide) and oroxylin-A 7-O-glucuronide were approximately 50-fold more potent inhibitors than wogonin 7-O-glucuronide (wogonoside) [1]. The enzyme kinetic analysis further revealed that oroxylin-A 7-O-glucuronide acts as a competitive inhibitor with respect to NADH, with a Ki value of 63 nM [1]. The inhibition mode is similar to dicoumarol, suggesting these flavonoid glucuronides bind to the same site on DT-diaphorase [1]. This ~50-fold potency gap between baicalin and wogonoside demonstrates that the glucuronide moiety alone does not determine inhibitory potency; the A-ring hydroxylation pattern is critical [1].

DT‑diaphorase potency
Head‑to‑head
~50‑fold more potent than wogonoside; related oroxylin‑A 7‑O‑glucuronide Ki = 63 nM.
Supports quinone reductase research context; potency class tied to A‑ring hydroxylation.
Rat liver DT‑diaphorase; competitive vs NADH.
DT-diaphorase Enzyme inhibition Quinone reductase Anticoagulation

Baicalin: Research and Industrial Applications


Anxiolytic Discovery: α2/α3-GABAA Modulation

Baicalin's demonstrated functional selectivity for α2- and α3-containing GABAA receptor subtypes over α1- and α5-containing subtypes (P < 0.01 in whole-cell patch clamp), combined with the behavioral absence of sedation, myorelaxation, and amnesia at effective anxiolytic doses [1], positions it as a validated chemical starting point for developing non-sedating anxiolytics. Researchers should procure baicalin rather than other Scutellaria flavonoids for GABAA-focused projects, as no other compound in this class has equivalent subtype-selective electrophysiological validation. [1]

Inflammation Research: COX-2-Sparing iNOS Suppression

The differential pharmacology established by Woo et al. (2006) — where baicalin suppresses iNOS expression and NO production without inhibiting COX-2 gene expression — makes baicalin a uniquely valuable tool for dissecting COX-2-independent anti-inflammatory pathways [1]. In LPS-stimulated RAW 264.7 macrophage models, baicalin can be used to isolate iNOS/NO-mediated effects from confounding COX-2/PGE2 pathway modulation, which baicalein cannot provide. For procurement in inflammation research, baicalin should be selected when COX-2 pathway integrity must be maintained. [1]

Oxidative Stress Studies: Broad-Spectrum Scavenging

Baicalin retains dose-dependent scavenging activity against DPPH, hydroxyl, and alkyl radicals comparable to baicalein, while wogonin and wogonoside are inactive against these radical species [1]. Combined with baicalin's higher aqueous solubility (52 μg/mL vs 16.82 μg/mL for baicalein) [2], baicalin offers a practical advantage for in vitro antioxidant assays requiring aqueous buffer systems. Procure baicalin when the experimental design demands both broad-spectrum radical scavenging activity and aqueous solubility superior to the aglycone. [1][2]

Formulation Development: Glucuronide Prodrug Engineering

Baicalin's glucuronide moiety confers slower oral absorption, extensive enterohepatic recirculation, and superior stability at physiological pH (monomer t1/2 = 2.89 h at pH 6.8, 25 °C) compared to baicalein (t1/2 = 2.63 h) [1][2]. The patent literature further demonstrates that baicalin magnesium salt formation can greatly increase solubility, absorption rate, and oral bioavailability compared to parent baicalin [3]. For formulation scientists, baicalin represents a structurally tractable scaffold where the glucuronide group enables salt formation and cocrystal engineering not possible with the aglycone. [1][2][3]

Application
Selection Property
Validation Focus
GABAA subtype research
α2/α3‑subtype functional selectivity
Patch‑clamp electrophysiology context
COX‑2‑independent pathway studies
iNOS/NO suppression without COX‑2 inhibition
LPS‑stimulated macrophage model context
Radical scavenging assays
Aqueous solubility and broad radical scavenging profile
ESR‑based radical detection context
Glucuronide prodrug engineering
Salt formation and cocrystal scaffold
Stability and solubility optimization context
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